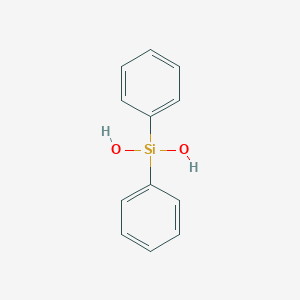

Diphenylsilanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

dihydroxy(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLFKUHHDPMQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29226-39-9, 186972-90-7 | |

| Record name | Diphenylsilanediol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29226-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(diphenylsilylene)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186972-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3061340 | |

| Record name | Diphenylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | Diphenylsilanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

947-42-2 | |

| Record name | Diphenylsilanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylsilanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylsilanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanediol, 1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylsilanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLSILANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36X37P8NBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Diphenylsilanediol from Diphenyldichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diphenylsilanediol from its precursor, diphenyldichlorosilane. This compound is a crucial organosilicon compound, serving as a versatile intermediate in the synthesis of various organosilicon materials, including phenylsilicone resins, rubbers, and oils.[1] It also finds applications as a structural control agent in silicone rubber and as a modifier for various polymers to impart desirable properties like thermal resistance and aging resistance.[1] Furthermore, this compound has been investigated for its potential anticonvulsant properties.[2] The primary and most direct method for its preparation is the hydrolysis of diphenyldichlorosilane.[1][2]

Core Reaction: Hydrolysis of Diphenyldichlorosilane

The fundamental chemical transformation involves the replacement of the two chlorine atoms on the silicon in diphenyldichlorosilane with hydroxyl (-OH) groups from water. This reaction produces this compound and hydrochloric acid (HCl) as a byproduct. The overall reaction is as follows:

Ph₂SiCl₂ + 2H₂O → Ph₂Si(OH)₂ + 2HCl

A significant challenge in this synthesis is managing the hydrochloric acid byproduct, which can catalyze the self-condensation of this compound to form polymeric siloxanes, thereby reducing the yield of the desired monomeric diol.[3][4] Various experimental protocols have been developed to mitigate this issue, primarily by controlling reaction conditions and neutralizing the HCl as it forms.

Reaction Pathway

The hydrolysis of diphenyldichlorosilane proceeds in a stepwise manner. The first chlorine atom is replaced by a hydroxyl group to form an intermediate, diphenylchlorosilanol, which is then further hydrolyzed to yield the final product, this compound.

Caption: Stepwise hydrolysis of diphenyldichlorosilane.

Experimental Protocols

Several methods for the synthesis of this compound from diphenyldichlorosilane have been reported. The key variations lie in the solvent system, the method of HCl neutralization, and the purification procedure.

Protocol 1: Hydrolysis in a Heterogeneous Solvent System

This method, adapted from the work of Hyde and DeLong, utilizes a mixture of organic solvents and water to control the hydrolysis reaction.[5]

-

Reagents and Materials:

-

Diphenyldichlorosilane (200 g)

-

Toluene (154 ml, divided into two 77 ml portions)

-

t-Amyl alcohol (161 ml)

-

Water (666 ml)

-

Reaction vessel with stirring and cooling capabilities

-

Filtration apparatus

-

-

Procedure:

-

Prepare a heterogeneous mixture of 77 ml of toluene, 161 ml of t-amyl alcohol, and 666 ml of water in a reaction vessel.

-

Maintain the temperature of the mixture at 25°C using a cooling coil.

-

Dissolve 200 g of diphenyldichlorosilane in the remaining 77 ml of toluene.

-

Add the diphenyldichlorosilane solution dropwise to the stirred aqueous mixture over approximately 30 minutes.

-

After the addition is complete, continue stirring for an additional 10 minutes.

-

Filter the resulting crystalline product by suction.

-

Wash the crystals with water until the filtrate is free of acid.

-

Air-dry the purified crystals.

-

-

Purification:

-

Further purification can be achieved by recrystallization from a mixture of warm methyl ethyl ketone and chloroform.[5]

-

Protocol 2: Hydrolysis with Bicarbonate Neutralization

This protocol involves the direct hydrolysis of diphenyldichlorosilane in water, followed by neutralization of the resulting HCl with sodium or potassium bicarbonate in an acetone solution. This method is reported to give essentially quantitative yields.[6]

-

Reagents and Materials:

-

Diphenyldichlorosilane

-

Water (at least 2 parts by weight per part of diphenyldichlorosilane)

-

Acetone

-

Sodium bicarbonate or Potassium bicarbonate

-

Filtration apparatus

-

-

Procedure:

-

Add diphenyldichlorosilane with stirring to the water. The this compound will precipitate as a solid.

-

Separate the crude, wet this compound (contaminated with HCl) by filtration.

-

Dissolve the crude product in acetone. The amount of acetone should be sufficient to fully dissolve the diol (typically 0.5 to 3 parts by weight per part of crude diol).

-

Add a sufficient amount of sodium bicarbonate or potassium bicarbonate to the acetone solution to neutralize the HCl, achieving a final pH of 5.5 to 6.8.[6]

-

Filter the mixture to remove the inorganic salts (e.g., sodium chloride).

-

Precipitate the pure this compound by adding the acetone filtrate to a sufficient amount of water.

-

Recover the precipitated diol by filtration and dry at 40-70°C.

-

Protocol 3: Hydrolysis in the Presence of an Acid Acceptor

This method employs a base, such as aniline or pyridine, directly in the reaction mixture to act as an acid acceptor, neutralizing the HCl as it is formed.[3][7]

-

Reagents and Materials:

-

Diphenyldichlorosilane

-

Aniline or Pyridine (as acid acceptor)

-

Anhydrous ether or other inert organic solvent

-

Reaction vessel

-

-

Procedure:

-

Dissolve diphenyldichlorosilane in an inert organic solvent like anhydrous ether.

-

Add the acid acceptor (e.g., aniline) to the solution.

-

Perform a controlled hydrolysis by the slow addition of water. The HCl generated is immediately neutralized by the aniline, forming aniline hydrochloride.

-

The this compound can be isolated from the reaction mixture after removing the salt byproduct.

-

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis protocols.

| Parameter | Protocol 1 (Hyde & DeLong)[5] | Protocol 2 (Bicarbonate Neutralization)[6] | Method with Aniline[3] | Method with NaHCO₃[3] |

| Starting Material | Diphenyldichlorosilane | Diphenyldichlorosilane | Diphenyldichlorosilane | Diphenyldichlorosilane |

| Yield | 93% | ~93.4% | 93% | 90% |

| Purity | High (recrystallized) | Good Purity | High (recrystallized) | - |

| Melting Point (°C) | 148 (dec.) | 157.8-158.4 | - | - |

| Reaction Temp. | 25°C | Ambient | ~50°C (exothermic) | ~50°C (exothermic) |

| Key Reagents | Toluene, t-Amyl alcohol, H₂O | H₂O, Acetone, NaHCO₃/KHCO₃ | Aniline, Ether | NaHCO₃, Acetone |

| Final pH | - | 5.5 - 6.8 | - | - |

General Experimental Workflow

The synthesis of this compound from diphenyldichlorosilane generally follows a consistent sequence of steps, from the initial reaction to the final isolation of the pure product.

Caption: General workflow for this compound synthesis.

Safety and Handling

-

Diphenyldichlorosilane: This compound is corrosive and reacts readily with moisture in the air to release HCl gas.[8][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9]

-

This compound: The product is a combustible solid that can cause irritation to the skin, eyes, and respiratory system.[1] Standard safe handling procedures for chemical powders should be followed.

-

Reaction Hazards: The hydrolysis reaction is exothermic and produces corrosive hydrochloric acid.[4] Adequate cooling and pressure relief should be considered, especially for larger-scale syntheses.

By carefully selecting the appropriate protocol and adhering to safety precautions, high-purity this compound can be reliably synthesized for use in further research and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. US2899453A - Preparation of this compound - Google Patents [patents.google.com]

- 7. This compound | 947-42-2 [chemicalbook.com]

- 8. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 9. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

Physical and chemical properties of Diphenylsilanediol

For Researchers, Scientists, and Drug Development Professionals

Diphenylsilanediol (DPSD), an organosilicon compound with the formula (C₆H₅)₂Si(OH)₂, is a versatile molecule with significant applications ranging from polymer chemistry to pharmaceuticals. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in drug development.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a silicon atom bonded to two phenyl groups and two hydroxyl groups, rendering it a member of the silanol family. This structure imparts a unique combination of thermal stability, chemical reactivity, and solubility in organic solvents.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound based on available data.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂O₂Si | [1][3] |

| Molecular Weight | 216.31 g/mol | [1][3] |

| Appearance | White to off-white crystal/powder | [1] |

| Melting Point | 138-148 °C (decomposes) | [4][5][6] |

| Boiling Point | 352.6 - 353 °C at 760 mmHg | [3][5] |

| Density | 0.87 - 1.255 g/cm³ | [5][6] |

| Flash Point | 53 - 129 °F (closed cup) | [3][5][7] |

| Water Solubility | Reacts/Hydrolyzes | [5][8] |

| LogP | 0.22760 - 2 | [3][5] |

| pKa (Predicted) | 12.06 ± 0.53 | [5] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Spectra are consistent with the presence of phenyl and hydroxyl protons.[9] |

| ¹³C NMR | Spectra confirm the carbon framework of the this compound molecule.[10] |

| Infrared (IR) Spectroscopy | Shows characteristic O-H stretching and C-H stretching vibrations. The absence of the O-H stretch is indicative of condensation to form siloxanes.[11][12] |

| Mass Spectrometry (GC-MS) | The fragmentation pattern often shows loss of phenyl groups, indicating the Si-C bond as a point of cleavage.[10] |

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions.[8] However, the presence of acidic or basic impurities can catalyze the condensation of the silanol groups, leading to the formation of siloxane polymers.[6] It is incompatible with strong oxidizing agents.[5] The compound is also sensitive to air and light and reacts with water, particularly under non-neutral conditions.[5][8] This reactivity is fundamental to its use as a precursor in the synthesis of silicone polymers.[2][3]

Experimental Protocols

Synthesis of this compound via Hydrolysis of Diphenyldichlorosilane

This protocol describes a common method for synthesizing this compound.

Materials:

-

Diphenyldichlorosilane

-

Acetone

-

Deionized water

-

Sodium bicarbonate

-

500 mL three-necked flask

-

Stirrer

-

Reflux condenser

-

Filter funnel and paper

-

Rotary evaporator

Procedure:

-

In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 100g of diphenyldichlorosilane to 1000g of acetone and stir until uniform.[9][13]

-

Slowly add a mixture of 150g of deionized water and 0.021g of acetic acid to the flask.[9][13]

-

Heat the solution to 60°C and maintain a reflux for 4 hours. The solution will turn cloudy as the product precipitates.[9][13]

-

Cool the mixture to room temperature and allow it to age for 5 hours to ensure complete crystallization.[9][13]

-

Filter the precipitate using a 500-mesh filter cloth.[9][13]

-

The crude product can be dissolved in acetone, and the solution neutralized to a pH of 5.5-6.8 with sodium bicarbonate to remove any residual HCl.[2]

-

The neutralized solution is then filtered to remove inorganic salts.[2]

-

The this compound is precipitated by adding water to the acetone filtrate.[2]

-

The final product is collected by filtration and dried in a vacuum oven or via rotary evaporation at 40°C.[2][9][13]

Purification by Recrystallization

High-purity this compound can be obtained by recrystallization.

Materials:

-

Crude this compound

-

Ethyl acetate or a mixture of chloroform and methyl ethyl ketone

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethyl acetate or a chloroform/methyl ethyl ketone mixture.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of this compound.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[7]

-

Analysis: Acquire the IR spectrum. Look for characteristic absorption bands, including a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches of the aromatic rings around 3000-3100 cm⁻¹, and Si-O and Si-Ph absorptions.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be necessary to improve volatility and thermal stability, although direct analysis is possible if the sample is extracted into a dry solvent.[14]

-

Analysis: Inject the sample into the GC-MS system. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will provide information about the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.

Role in Drug Development

This compound has garnered interest in the pharmaceutical industry for its potential applications as a pharmaceutical excipient and for its intrinsic biological activity.

Enhancing Drug Solubility and Bioavailability

For many promising drug candidates, poor aqueous solubility is a major hurdle, leading to low bioavailability. This compound is being investigated as an excipient to enhance the solubility and dissolution rates of such drugs.[4] While the precise mechanisms are still under investigation, it is believed that this compound can interact with drug molecules to prevent aggregation, modify their crystal structure to a more soluble form, or aid in the formation of stable dispersions.[4] By improving bioavailability, the required therapeutic dose of a drug could potentially be lowered, which may in turn reduce side effects.[4]

Anticonvulsant Activity

This compound has been shown to possess anticonvulsant properties, with a mechanism of action thought to be similar to that of phenytoin.[6] Phenytoin is a well-known anti-epileptic drug that works by blocking voltage-gated sodium channels in neurons. This action stabilizes the neuronal membrane and prevents the repetitive firing of action potentials that underlies seizures. While the direct interaction of this compound with ion channels has not been extensively characterized, its structural similarities to phenytoin suggest a potential role in modulating ion channel function.

Visualizations

Experimental Workflow: Synthesis and Polymerization of this compound

Caption: Workflow for the synthesis of this compound and its subsequent use in polycondensation reactions.

Proposed Mechanism of Action: Anticonvulsant Activitydot

References

- 1. Page loading... [guidechem.com]

- 2. US2899453A - Preparation of this compound - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C12H12O2Si | CID 13693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]

- 10. sol-gel.net [sol-gel.net]

- 11. This compound(947-42-2) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. A kind of method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of Diphenylsilanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of diphenylsilanediol, a molecule of interest for its chemical properties and potential applications in medicinal chemistry. By examining its solid-state architecture, we gain insights into the intermolecular forces that govern its packing and, by extension, its physical properties. This document details the experimental methodologies for its synthesis and crystallographic analysis, presents key structural data in a clear tabular format, and visualizes the complex hydrogen-bonding network that defines its crystalline form.

Introduction

This compound, (C₆H₅)₂Si(OH)₂, is an organosilicon compound that has garnered attention due to its molecular structure and its role as a precursor in the synthesis of silicon-containing polymers. The presence of two hydroxyl groups and two phenyl rings attached to a central silicon atom gives rise to a molecule with a distinct stereochemistry and a propensity for forming extensive hydrogen-bonding networks in the solid state. Understanding the precise three-dimensional arrangement of molecules in the crystal lattice is paramount for controlling its solid-state properties and for designing derivatives with tailored functionalities. This guide summarizes the key findings from crystallographic studies, providing a comprehensive resource for researchers in the field.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Diphenyldichlorosilane

A common and effective method for the preparation of this compound is the hydrolysis of diphenyldichlorosilane.[1][2][3] The following protocol is a representative example:

Materials:

-

Diphenyldichlorosilane ((C₆H₅)₂SiCl₂)

-

Acetone

-

Sodium Bicarbonate (NaHCO₃)

-

Water

-

Toluene (optional, for initial dissolution)

-

t-Amyl alcohol (optional, for initial dissolution)

Procedure:

-

Hydrolysis: Diphenyldichlorosilane is dissolved in a suitable organic solvent such as toluene or acetone.[1][2] This solution is then added dropwise with vigorous stirring to a biphasic mixture of water and a solvent like t-amyl alcohol, or directly to an aqueous solution.[2] The reaction is typically carried out at room temperature.

-

Neutralization: The hydrochloric acid generated during hydrolysis is neutralized by the portion-wise addition of a mild base, such as sodium bicarbonate, until the solution reaches a pH of approximately 6.5.[1]

-

Isolation of Crude Product: The crude this compound precipitates out of the solution. The solid is collected by filtration and washed with water to remove any remaining salts and acid.

-

Purification: The crude product is then dissolved in a minimal amount of a suitable solvent, such as acetone.[1]

-

Precipitation: The acetone solution is filtered to remove any inorganic impurities. The filtrate is then added to a larger volume of water to precipitate the purified this compound.

-

Drying: The purified product is collected by filtration and dried in an oven at a moderate temperature (e.g., 65 °C) to yield crystalline this compound.[1]

An alternative approach involves the hydrolysis of diphenyldialkoxysilanes, which avoids the generation of hydrochloric acid.[4]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. While specific instrumental parameters from early studies may not be fully available, the following represents a general and modern workflow for such an analysis.[5][6][7]

Methodology:

-

Crystal Selection and Mounting: A single crystal of this compound of suitable size and quality (typically 0.1-0.4 mm in each dimension) is selected under a microscope.[5] The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector. Data is collected at a controlled temperature, often low temperature (e.g., 100 K or 298 K), to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various factors, including Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.[4] The atomic positions and their displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns. The final refinement typically results in a low R-factor (e.g., 0.034), indicating a high-quality structure determination.[4]

Crystal Structure and Data

The seminal work by Fawcett, Camerman, and Camerman (1977) provided a detailed analysis of the this compound crystal structure.[4] Their findings revealed a triclinic crystal system belonging to the space group Pī. A notable feature of this structure is the presence of three independent molecules of this compound in the asymmetric unit.[4]

Crystallographic Data

The unit cell parameters for this compound as determined by single-crystal X-ray diffraction are summarized in the table below. It is important to note that earlier studies based on powder diffraction suggested a monoclinic system, highlighting the definitive nature of single-crystal analysis.

| Parameter | Value[4] |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 9.912 Å |

| b | 15.048 Å |

| c | 14.519 Å |

| α | 120.83° |

| β | 99.95° |

| γ | 100.84° |

| Z | 6 |

Molecular Geometry

The molecular structure of this compound features a central silicon atom tetrahedrally coordinated to two phenyl rings and two hydroxyl groups. The phenyl rings are not coplanar and are rotated with respect to each other. The intramolecular distance between the two hydroxyl oxygen atoms is approximately 2.66 Å.[4]

Hydrogen Bonding and Crystal Packing

The solid-state structure of this compound is dominated by an extensive network of intermolecular hydrogen bonds. The hydroxyl groups of the three independent molecules in the asymmetric unit act as both hydrogen bond donors and acceptors, leading to the formation of columns of molecules in the crystal lattice.[8] This intricate hydrogen-bonding scheme is a key determinant of the crystal packing and the overall stability of the crystalline form.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.

Hydrogen-Bonding Network

The following diagram provides a schematic representation of the hydrogen-bonding interactions that lead to the formation of molecular columns in the crystal structure of this compound. Each this compound molecule is represented as a node, and the hydrogen bonds are depicted as directed edges.

Conclusion

The crystal structure of this compound is characterized by a triclinic unit cell containing three independent molecules in the asymmetric unit. The molecules are arranged in columns stabilized by a robust network of intermolecular O-H···O hydrogen bonds. This detailed structural understanding, derived from single-crystal X-ray diffraction, is fundamental for elucidating the structure-property relationships of this compound and for guiding the design of new materials with desired solid-state characteristics. The experimental protocols provided herein offer a practical guide for the synthesis and crystallographic analysis of this compound and its analogues.

References

- 1. US2899453A - Preparation of this compound - Google Patents [patents.google.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Page loading... [guidechem.com]

- 4. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]

- 5. sssc.usask.ca [sssc.usask.ca]

- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diphenylsilanediol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diphenylsilanediol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organosilicon compounds. This document presents quantitative NMR data in a structured format, details experimental protocols for data acquisition, and includes visualizations to illustrate key concepts and workflows.

Introduction to this compound and NMR Spectroscopy

This compound ((C₆H₅)₂Si(OH)₂) is an organosilicon compound belonging to the silanol family. It is characterized by a central silicon atom bonded to two phenyl groups and two hydroxyl groups.[1] The molecular structure of this compound makes it a valuable intermediate in the synthesis of silicone polymers and other organosilicon materials.[2] NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the hydroxyl protons and the protons of the two phenyl groups. The chemical shift of the hydroxyl protons can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -OH | Variable (e.g., ~5.4) | Singlet (broad) | 2H | Chemical shift is solvent and concentration dependent. |

| Phenyl (ortho, meta, para) | ~7.2 - 7.6 | Multiplet | 10H | The aromatic protons typically appear as a complex multiplet. |

Note: The exact chemical shifts can vary slightly based on the experimental conditions, particularly the solvent used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays signals for the carbon atoms of the phenyl rings. Due to the symmetry of the molecule, four distinct signals are expected for the phenyl carbons: one for the ipso-carbon (the carbon attached to the silicon), two for the ortho- and meta-carbons, and one for the para-carbon.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C-ipso | ~134 | Carbon directly attached to the silicon atom. |

| C-ortho | ~135 | |

| C-meta | ~128 | |

| C-para | ~130 |

Note: The chemical shifts are approximate and can differ based on the solvent and reference standard used. SpectraBase indicates the availability of ¹³C NMR spectra in solvents such as Polysol, Acetone-D6, and CDCl3/DMSO-D6.[3]

Experimental Protocol for NMR Data Acquisition

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.[4][5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[6]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

4.2. NMR Spectrometer Setup

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL, or Varian) with a field strength of 300 MHz or higher for optimal signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Temperature Control: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment to ensure reproducibility.[4]

4.3. Data Acquisition Parameters

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

4.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR analysis of this compound.

References

In-depth Technical Guide: Hydrogen Bonding in the Crystal Lattice of Diphenylsilanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylsilanediol [(C₆H₅)₂Si(OH)₂], a member of the silanol family, exhibits a well-defined crystalline structure dominated by a robust network of intermolecular hydrogen bonds. This technical guide provides a comprehensive analysis of the hydrogen bonding within the this compound crystal lattice, drawing upon key crystallographic studies. The document details the precise geometry of these non-covalent interactions, outlines the experimental methodology used for their determination, and presents the data in a clear, structured format. A visual representation of the hydrogen-bonded supramolecular assembly is also provided to facilitate a deeper understanding of the crystal packing. This information is of significant value to researchers in materials science, crystallography, and drug development, where the understanding and prediction of crystal packing are crucial.

Introduction

Organosilanols, compounds containing one or more hydroxyl groups attached to a silicon atom, are of considerable interest due to their versatile chemical properties and their role as intermediates in the synthesis of silicones and silsesquioxanes. The presence of the polar Si-OH group imparts a strong tendency for these molecules to form intermolecular hydrogen bonds, which significantly influences their physical and chemical properties, including their crystal packing, solubility, and reactivity.

This compound is a prototypical arylsilanol that crystallizes in a highly ordered fashion. The primary forces governing the supramolecular assembly in its solid state are the O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules. Understanding the specifics of this hydrogen-bonding network is fundamental for controlling the crystallization process, predicting polymorphism, and for the rational design of novel materials with desired structural motifs. Furthermore, as this compound has been investigated for its potential anticonvulsant activity, a detailed knowledge of its solid-state structure is pertinent to the fields of medicinal chemistry and drug formulation.

This guide synthesizes the available crystallographic data to provide an in-depth look at the hydrogen bonding in the this compound crystal lattice.

Crystal Structure and Hydrogen Bonding Network

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The seminal work by Fawcett and Camerman in 1977 revealed that this compound crystallizes in the monoclinic space group P2₁/c.[1] The key feature of the crystal packing is the formation of infinite one-dimensional columns of molecules linked by strong intermolecular O-H···O hydrogen bonds.

Each this compound molecule acts as both a hydrogen bond donor and acceptor, with each of its two hydroxyl groups participating in a hydrogen bond with a neighboring molecule. This arrangement leads to the formation of a head-to-tail chain of molecules extending through the crystal lattice. The phenyl groups are oriented outwards from this hydrogen-bonded core, influencing the overall packing density and intermolecular van der Waals interactions.

Quantitative Hydrogen Bond Data

The precise geometric parameters of the hydrogen bonds in the this compound crystal lattice, as determined by X-ray crystallography, are summarized in the table below. These values are critical for computational modeling and for understanding the strength and directionality of these interactions.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry of A |

| O(1) | H(O1) | O(2) | 0.82 | 1.88 | 2.698 | 178 | x, -1/2-y, 1/2+z |

| O(2) | H(O2) | O(1) | 0.82 | 1.88 | 2.702 | 179 | x, 1/2-y, 1/2+z |

Table 1: Hydrogen Bond Geometry in this compound Crystal Lattice. Data sourced from the Cambridge Structural Database, CCDC Entry: 192455, based on the work of Fawcett and Camerman (1977).

Visualization of the Hydrogen-Bonded Network

To illustrate the connectivity within the crystal lattice, the following diagram depicts the formation of the hydrogen-bonded columns of this compound molecules.

Caption: Hydrogen-bonded column in this compound.

Experimental Protocols

The determination of the crystal structure and the precise localization of atoms involved in hydrogen bonding are achieved through single-crystal X-ray diffraction.[2][3][4][5] The following provides a detailed, representative methodology for such an experiment.

Crystal Growth

High-quality single crystals of this compound are essential for accurate diffraction studies. A common method for obtaining suitable crystals is through slow evaporation of a saturated solution.

-

Solvent Selection: this compound is dissolved in a suitable solvent, such as a mixture of ethanol and water or acetone, at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of well-defined single crystals.

-

Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are formed, they are carefully harvested from the mother liquor.

Data Collection

The crystallographic data are collected using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

-

X-ray Source: A monochromatic beam of X-rays, typically from a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) source, is directed at the crystal.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A complete dataset is collected by rotating the crystal through a specific angular range, ensuring that all unique reflections are measured. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The positions of the hydrogen atoms involved in hydrogen bonding are carefully located from difference Fourier maps and refined.

Conclusion

The crystal structure of this compound is a prime example of how strong, directional hydrogen bonds dictate the supramolecular assembly of molecules in the solid state. The formation of infinite hydrogen-bonded columns is a robust and recurring motif in silanol chemistry. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers working with organosilanols and for those in the broader field of crystal engineering. A thorough grasp of these principles is indispensable for the development of new materials with tailored properties and for understanding the solid-state behavior of pharmacologically relevant molecules.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diphenylsilanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilanediol (DPSD), a member of the silanol family with the chemical formula (C₆H₅)₂Si(OH)₂, is a versatile organosilicon compound. Its inherent thermal stability and unique chemical properties have led to its use in a variety of applications, including as a precursor in the synthesis of silicone polymers, a stabilizing agent in pharmaceutical formulations, and in the development of advanced materials. Understanding the thermal behavior of this compound is paramount for its effective and safe use, particularly in applications involving elevated temperatures.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. It consolidates quantitative data from thermal analysis, details experimental methodologies, and elucidates the decomposition pathways.

Thermal Stability and Decomposition Profile

The thermal stability of this compound is governed by the strength of its silicon-carbon and silicon-oxygen bonds. While generally stable under ambient conditions, it undergoes predictable transformations upon heating. The primary thermal event is a condensation reaction, which is then followed by decomposition at higher temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature. The thermal decomposition of this compound is characterized by a multi-stage process.

The initial and most significant weight loss is attributed to the thermal condensation of the silanol groups (-Si-OH). This process involves the elimination of water molecules to form siloxane bridges (-Si-O-Si-), leading to the formation of oligomers and eventually polymers.

A gravimetric study on the thermal condensation of this compound reveals a clear dependence of weight loss on both temperature and time.[1][2]

Table 1: Gravimetric Study of this compound Thermal Condensation [1][2]

| Temperature (°C) | Time (min) | Weight Loss (%) |

| 120 | 60 | ~1 |

| 140 | 60 | ~3 |

| 160 | 60 | ~7 |

| 180 | 60 | ~8 |

Note: The weight loss corresponds to the elimination of water during the condensation reaction.

At temperatures above the initial condensation phase, further decomposition occurs, involving the cleavage of the silicon-phenyl bonds.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, crystallization, and decomposition.

The DSC thermogram of this compound exhibits a distinct endothermic peak corresponding to its melting point. The reported melting point is in the range of 144-148 °C, often accompanied by decomposition.[3] One study determined the peak maxima in the DSC to be in the temperature interval of 155–160°C.[1]

Beyond the melting point, exothermic events may be observed, corresponding to the condensation reactions and subsequent cross-linking of the resulting siloxane chains. At higher temperatures, endothermic peaks may reappear, indicating the energy required for the cleavage of silicon-phenyl and other covalent bonds during decomposition.

Decomposition Products

The thermal decomposition of this compound yields a range of products, the nature of which depends on the temperature and atmosphere. The primary hazardous decomposition products include:

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO₂)

-

Silicon Dioxide (SiO₂)

Analysis of the volatile decomposition products using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would likely reveal the presence of benzene, phenol, and various cyclic and linear siloxanes. The mass spectrum of this compound itself shows a molecular ion peak at m/z 216, with other significant fragments observed at m/z 199, 139, and 77, corresponding to the loss of a hydroxyl group, a phenyl group, and the phenyl cation, respectively.[4][5]

Decomposition Pathways

The thermal decomposition of this compound is a complex process that can be conceptualized as a series of sequential and competing reactions. The following diagram illustrates a plausible decomposition pathway.

Caption: Proposed thermal decomposition pathway of this compound.

The initial step is the intermolecular condensation of silanol groups, releasing water and forming siloxane oligomers. These oligomers can further condense to create a cross-linked polydiphenylsiloxane network. At higher temperatures, the energy becomes sufficient to cleave the silicon-phenyl bonds, leading to the formation of benzene and other aromatic fragments. In an oxidizing atmosphere, these organic fragments will further decompose into carbon monoxide and carbon dioxide, while the silicon-containing backbone ultimately converts to silicon dioxide.

Experimental Protocols

To ensure accurate and reproducible data on the thermal stability and decomposition of this compound, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert and/or oxidative atmosphere.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (alumina or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

-

Calculate the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Determine the residual mass at the end of the experiment.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the associated enthalpy changes.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (aluminum or other suitable material). Hermetically seal the pan.

-

Instrument Setup:

-

Reference: An empty, sealed DSC pan.

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic and exothermic peaks.

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each transition.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (typically < 1 mg) of this compound into a pyrolysis sample tube or cup.

-

Instrument Setup:

-

Pyrolyzer:

-

Pyrolysis Temperature: Program a stepped heating profile (e.g., 200 °C, 400 °C, 600 °C) or a single high temperature (e.g., 700 °C) to investigate decomposition at different stages.

-

Interface Temperature: Maintain at a temperature sufficient to prevent condensation of the pyrolyzates (e.g., 300 °C).

-

-

Gas Chromatograph:

-

Injector Temperature: 280 °C.

-

Column: A non-polar or mid-polar capillary column suitable for separating aromatic compounds.

-

Oven Program: A temperature ramp designed to separate the expected decomposition products (e.g., hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 300 °C).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

-

-

Data Collection: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Analysis:

-

Identify the compounds corresponding to each peak in the TIC by comparing their mass spectra with a spectral library (e.g., NIST).

-

Correlate the identified products with the pyrolysis temperature to understand the decomposition pathway.

-

Conclusion

The thermal stability of this compound is a critical parameter for its diverse applications. Its decomposition is a multi-step process initiated by condensation reactions to form siloxane oligomers and polymers, followed by the cleavage of silicon-phenyl bonds at higher temperatures. A thorough understanding of this behavior, obtained through techniques such as TGA, DSC, and Py-GC-MS, is essential for predicting material performance, ensuring process safety, and developing novel materials with enhanced thermal properties. The experimental protocols provided in this guide offer a framework for the systematic and reproducible characterization of this compound and related organosilicon compounds.

References

Solubility of Diphenylsilanediol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenylsilanediol in organic solvents. This compound [(C₆H₅)₂Si(OH)₂], a member of the silanol family, is a crystalline solid with a tetrahedral molecular structure. Its utility as an anticonvulsant and as a precursor in the synthesis of silicon-containing polymers underscores the importance of understanding its solubility for various applications in research and development.[1] The presence of two hydroxyl (-OH) groups on the silicon atom allows for the formation of strong hydrogen bonds, which significantly influences its solubility profile. In the solid state, these molecules form hydrogen-bonded columns.[1]

Factors Influencing Solubility

The solubility of this compound is primarily governed by the interplay of solvent polarity, hydrogen bonding capabilities, and temperature. The principle of "like dissolves like" is central to understanding its behavior. Solvents that can act as hydrogen bond donors or acceptors are generally more effective at solvating this compound.

-

Hydrogen Bonding: The silanol functional groups (Si-OH) are capable of both donating and accepting hydrogen bonds.[2] Solvents with hydrogen bond accepting capabilities, such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, methyl ethyl ketone), can effectively interact with the hydroxyl protons of this compound. Similarly, protic solvents like alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, facilitating solvation.

-

Polarity: As a polar molecule, this compound exhibits greater solubility in polar solvents. The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role in its ability to overcome the lattice energy of the solid this compound.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice forces.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available chemical literature and databases. While qualitative descriptions of its solubility exist, specific numerical values (e.g., in g/100 mL or mol/L) at various temperatures are scarce. For instance, one technical data sheet describes its solubility in ethyl acetate as "almost transparency," which suggests good solubility, but does not provide a quantitative measure.[3]

To address this, the following tables are provided as a template for researchers to populate with experimentally determined data. The subsequent section details a comprehensive experimental protocol for obtaining these crucial values.

Table 1: Solubility of this compound in Polar Protic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | |

| Isopropanol | Data not available | Data not available |

Table 2: Solubility of this compound in Polar Aprotic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | Data not available | Data not available | |

| Methyl Ethyl Ketone | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available | |

| Tetrahydrofuran (THF) | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available |

Table 3: Solubility of this compound in Nonpolar and Halogenated Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | Data not available | Data not available | |

| Chloroform | Data not available | Data not available | |

| Dichloromethane | Data not available | Data not available | |

| Hexane | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, Gas Chromatography (GC) system, or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials/flasks tightly to prevent solvent evaporation.

-

Place the vials/flasks in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials/flasks to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

-

HPLC-UV: Due to the phenyl groups, this compound has a UV chromophore, making HPLC with UV detection a suitable method. A reversed-phase C18 column can be used with a suitable mobile phase (e.g., acetonitrile/water or methanol/water mixture).

-

GC: Gas chromatography can also be employed for the analysis of silanols.

-

UV-Vis Spectrophotometry: For a simpler approach, a UV-Vis spectrophotometer can be used. A calibration curve of absorbance versus concentration must be prepared using standard solutions of this compound in the same solvent.

-

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Experimental Workflow Diagram

References

An In-Depth Technical Guide to the Core Reaction Mechanisms of Diphenylsilanediol for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilanediol ((C₆H₅)₂Si(OH)₂) is an organosilicon compound of significant interest in both materials science and medicinal chemistry. Its unique structural features, including the presence of two phenyl groups and two hydroxyl groups attached to a central silicon atom, impart a combination of thermal stability, chemical reactivity, and biological activity. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, condensation polymerization, and its interactions with biological systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through the hydrolysis of diphenyldichlorosilane. This reaction involves the nucleophilic substitution of the chlorine atoms with hydroxyl groups from water.

Reaction Mechanism: Hydrolysis of Diphenyldichlorosilane

The hydrolysis of diphenyldichlorosilane proceeds through a stepwise nucleophilic substitution mechanism. The silicon atom, being electron-deficient due to the electronegative chlorine atoms, is susceptible to attack by the lone pair of electrons on the oxygen atom of a water molecule.

Experimental Protocols for Synthesis

Several protocols for the synthesis of this compound have been reported, with variations in solvents, acid scavengers, and reaction conditions. Below are two detailed methods.

Method 1: Hydrolysis with a Bicarbonate Neutralizing Agent [1]

This method utilizes sodium bicarbonate to neutralize the hydrochloric acid byproduct, driving the reaction to completion and simplifying purification.

-

Materials:

-

Diphenyldichlorosilane

-

Acetone

-

Water

-

Sodium bicarbonate

-

-

Procedure:

-

Slowly add 400g of diphenyldichlorosilane to 2000g of water with stirring over a period of two hours, maintaining the temperature between 20-30°C.

-

Filter the precipitated crude this compound.

-

Dissolve the wet, HCl-contaminated product in 550g of acetone.

-

Add a sufficient amount of sodium bicarbonate to the acetone solution to achieve a pH of approximately 6.5.

-

Filter the mixture to remove inorganic salts.

-

Add the acetone filtrate to 2800g of water to precipitate the purified this compound.

-

Collect the product by filtration and dry in an air-circulating oven at 65°C for 24 hours.

-

-

Expected Yield: Approximately 93.4%[1].

-

Purity: High purity, with a melting point of 157.8-158.4°C[1].

Method 2: Acid-Catalyzed Hydrolysis of Diphenyldialkoxysilane [2]

This method avoids the generation of hydrochloric acid by starting from a dialkoxysilane.

-

Materials:

-

Diphenyldimethoxysilane or Diphenyldiethoxysilane

-

Acetone

-

Deionized water

-

Acetic acid (catalyst)

-

-

Procedure:

-

In a 5L flask, add 1000g of diphenyldiethoxysilane and 1000g of acetone and stir until uniform.

-

Add 300g of deionized water and 1g of acetic acid.

-

Heat the solution to 58°C and reflux for 5 hours. The solution will turn cloudy as the product precipitates.

-

Cool the mixture to room temperature and age for 5 hours to allow for complete crystallization.

-

Filter the solution through a 500-mesh filter cloth.

-

Centrifuge and dry the filter cake.

-

Further dry the product by rotary evaporation at -0.099 MPa and 40°C for 4.5 hours.

-

-

Expected Yield: 98.36%[2].

-

Purity: 99.7% with a melting point of 141°C[2].

Condensation Polymerization of this compound

This compound can undergo condensation polymerization to form polysiloxanes, which are polymers with a repeating silicon-oxygen backbone. This process can be catalyzed by either acids or bases and involves the elimination of water.

Acid-Catalyzed Condensation Mechanism

In the presence of an acid catalyst, a hydroxyl group on one this compound molecule is protonated, making it a good leaving group (water). The silicon atom of another this compound molecule then undergoes nucleophilic attack on the protonated species.

Base-Catalyzed Condensation Mechanism

Under basic conditions, a hydroxyl group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks the silicon atom of another this compound molecule, displacing a hydroxide ion.

References

An In-depth Technical Guide to Diphenylsilanediol: Discovery, History, and Applications

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilanediol ((C₆H₅)₂Si(OH)₂) is an organosilicon compound of significant interest in both materials science and pharmaceuticals. Characterized by a central silicon atom bonded to two phenyl groups and two hydroxyl groups, this silanol has a rich history rooted in the pioneering work of early 20th-century chemists. Its unique physicochemical properties, including thermal stability and reactivity, have led to its use as a key intermediate in the synthesis of silicone polymers. More recently, this compound has garnered attention in the pharmaceutical industry for its potential as an excipient to enhance the solubility and bioavailability of poorly soluble drugs and for its intrinsic anticonvulsant properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Discovery and History

The journey of this compound is intrinsically linked to the dawn of organosilicon chemistry. The early 20th century saw a surge in the exploration of silicon's ability to form stable bonds with carbon. The foundational work in this area was conducted by English chemist Frederic Stanley Kipping , who is widely regarded as the father of organosilicon chemistry.[1]

In a series of papers published in the Journal of the Chemical Society starting in the early 1900s, Kipping meticulously documented his investigations into the synthesis and reactions of various organosilicon compounds.[2][3][4][5][6][7] His work on the hydrolysis of chlorosilanes laid the essential groundwork for the synthesis of silanols.

The first detailed report on the preparation and properties of this compound was published by Frederic Stanley Kipping in 1912 in the Journal of the Chemical Society, Transactions.[3][8] In this seminal paper, Kipping described the hydrolysis of diphenyldichlorosilane to yield this compound, marking a significant milestone in the understanding of organosilicon compounds.[3][8] This discovery opened the door to further research into the condensation reactions of silanols and the formation of polysiloxanes, the backbone of modern silicone materials.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[9] Its key physicochemical properties are summarized in the table below, providing a valuable reference for researchers.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂O₂Si | [9] |

| Molecular Weight | 216.31 g/mol | [9] |

| CAS Number | 947-42-2 | [9] |

| Melting Point | 144-148 °C (decomposes) | [9] |

| Boiling Point | 353 °C at 760 mmHg | [10] |

| Density | 1.255 g/cm³ | [9] |

| Appearance | White crystalline powder | [9] |

| Solubility | Soluble in organic solvents such as acetone, ether, and ethanol. Reacts with water. | [10][11] |

Spectral Data

The following table summarizes the key spectral data for this compound, which are essential for its characterization.

| Spectral Data | Key Features |

| ¹H NMR | Signals corresponding to the phenyl protons and the hydroxyl protons. |

| ¹³C NMR | Signals for the carbon atoms of the phenyl rings. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (hydroxyl groups), Si-O stretching, and vibrations of the phenyl groups. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure of this compound. |

Experimental Protocols

Synthesis of this compound via Hydrolysis of Diphenyldichlorosilane

This protocol is adapted from established methods involving the controlled hydrolysis of diphenyldichlorosilane.[8][12][13]

Materials:

-

Diphenyldichlorosilane ((C₆H₅)₂SiCl₂)

-

Toluene

-

tert-Amyl alcohol

-

Deionized water

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Hydrolysis: In a reaction vessel equipped with a stirrer and a cooling coil, prepare a heterogeneous mixture of toluene (77 mL), tert-amyl alcohol (161 mL), and deionized water (666 mL).[13]

-

Slowly add a solution of diphenyldichlorosilane (200 g) dissolved in toluene (77 mL) to the stirred mixture. Maintain the reaction temperature at 25 °C using the cooling coil. The addition should take approximately 30 minutes.[13]

-

After the addition is complete, continue stirring for an additional 10 minutes.[13]

-

Isolation of Crude Product: Filter the resulting crystalline precipitate by suction and wash the crystals with deionized water until the filtrate is free of acid. Air-dry the crystals.[13]

-

Purification: Dissolve the crude, wet this compound in acetone (550 g).[8]

-

Add sodium bicarbonate in small portions to the acetone solution with stirring until the pH of the solution is between 5.5 and 6.8. This neutralizes any residual hydrochloric acid.[8]

-

Filter the mixture to remove the inorganic salts.

-

Precipitation: Add the acetone filtrate to a stirred volume of deionized water (2800 g) to precipitate the purified this compound.[8]

-

Final Product Isolation: Collect the precipitated this compound by filtration and dry it in an air-circulating oven at approximately 65 °C for 24 hours.[8] The expected yield is approximately 93%.[8]

Characterization Protocols

Materials:

-

Dry, spectroscopic grade potassium bromide (KBr)

-

This compound sample

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly clean and dry the agate mortar and pestle.

-

Add approximately 1-2 mg of the this compound sample to the mortar.[14]

-

Add about 100-200 mg of dry KBr powder to the mortar.[14]

-

Gently grind the mixture until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption.[14]

-